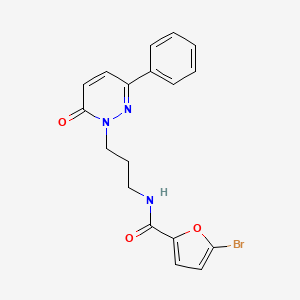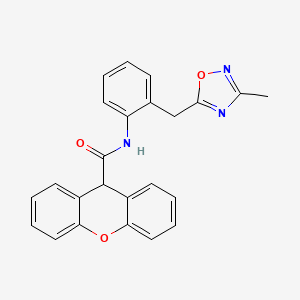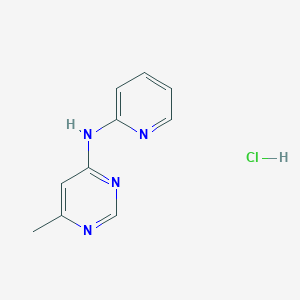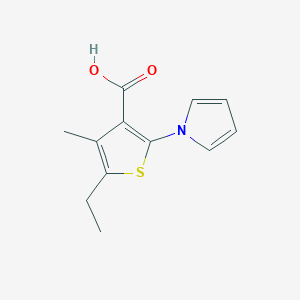
5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
The synthesis of related furan-2-carboxamide derivatives has been explored for their potential antibacterial and antifungal properties. A study conducted by Siddiqa et al. (2022) involved the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, which were tested for in vitro antibacterial activities against clinically isolated drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study revealed significant antibacterial activities, particularly against NDM-positive A. baumannii, suggesting potential applications in combating resistant bacterial infections. The effectiveness of these compounds was further validated through docking studies and molecular dynamic simulations, indicating a promising route for the development of new antibacterial agents (Siddiqa et al., 2022).
Antiviral Research
Explorations into the antiviral potential of furan-2-carboxamide derivatives have also been reported. Flefel et al. (2012) synthesized heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, which were tested for their anti-avian influenza virus (H5N1) activities. The study demonstrated promising antiviral activity against the H5N1 virus, showcasing the potential of these compounds in the development of new antiviral drugs. The antiviral properties were assessed through both EC50 and LD50 determinations, along with plaque reduction assays on Madin-Darby canine kidney cells (Flefel et al., 2012).
Antiprotozoal Agents
The synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activities. Ismail et al. (2004) conducted a study where compounds exhibited high DNA affinities and demonstrated potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. These findings suggest the potential use of these compounds as antiprotozoal agents, offering new avenues for treating diseases caused by protozoan parasites (Ismail et al., 2004).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of furan-2-carboxamide derivatives have been a subject of interest for developing various organic compounds. Studies such as those conducted by Aleksandrov and El’chaninov (2017) have focused on the synthesis and subsequent reactions of N-(1-naphthyl)furan-2-carboxamide, leading to the creation of compounds with potential applications in materials science and organic synthesis. These investigations contribute to the broader understanding of furan-2-carboxamide derivatives in chemical synthesis (Aleksandrov & El’chaninov, 2017).
Propiedades
IUPAC Name |
5-bromo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c19-16-9-8-15(25-16)18(24)20-11-4-12-22-17(23)10-7-14(21-22)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDGUYUDJUNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)



![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)


![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)


![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2717624.png)